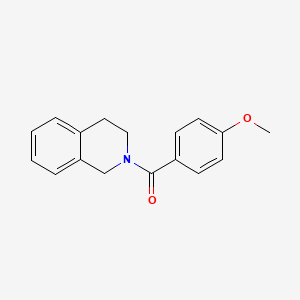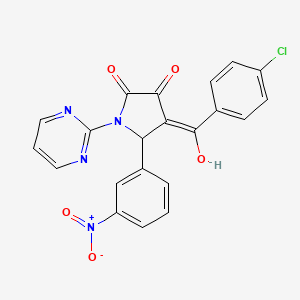![molecular formula C15H21N3O4 B5498864 N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea](/img/structure/B5498864.png)
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea, also known as MBMU, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MBMU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mechanism of Action
The mechanism of action of N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has also been shown to inhibit the activity of phosphodiesterase (PDE), which is an enzyme that breaks down cyclic nucleotides and regulates various signaling pathways. In addition, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, and neuroprotective effects. N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has also been shown to have anti-inflammatory effects and to modulate the immune system. In addition, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its potential for use in drug development. However, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
Future Directions
There are several potential future directions for research on N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea. One direction is to further explore its potential as a drug candidate for various diseases, including cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its interactions with MMPs, PDEs, and the MAPK pathway. Additionally, there is potential for the development of new N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea derivatives with improved potency and selectivity. Overall, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea is a promising compound with significant potential for future research and development.
Synthesis Methods
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been synthesized using various methods, including the reaction of 3-methoxybenzaldehyde with 4-morpholinecarboxylic acid to form 2-(3-methoxybenzyl)-4-morpholinylacetic acid. This intermediate product is then converted to N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea by reacting it with phosgene and urea. Another method involves the reaction of 2-(3-methoxybenzyl)-4-morpholinylacetic acid with isocyanate to form N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea. The synthesis of N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Scientific Research Applications
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been studied for its potential neuroprotective effects and its ability to cross the blood-brain barrier. N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has also been studied as a potential drug candidate for various diseases, including Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
[2-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-2-oxoethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-12-4-2-3-11(7-12)8-13-10-18(5-6-22-13)14(19)9-17-15(16)20/h2-4,7,13H,5-6,8-10H2,1H3,(H3,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIFLHMFWCTFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea (non-preferred name) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5498788.png)


![3-(2-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5498800.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-pyrazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5498808.png)
![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)
![(1R*,2R*,6S*,7S*)-4-[(2,3-dichlorophenyl)sulfonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5498822.png)
![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5498842.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5498850.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5498855.png)
![N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5498877.png)
![N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)
![N-(1-{[(3-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B5498890.png)